Cerulein 7

Gastrointestinal physiology CCK receptor pharmacology Electrolyte transport

Cerulein 7 (CER-7) is the sulfated CCK receptor agonist heptapeptide delivering 160-fold greater potency than desulfated analogs in gallbladder contraction and 5.3-fold higher potency than CCK-8 in human pancreatic acini. Its unique beta-bend conformation ensures selective peripheral CCK receptor engagement over gastrin receptors. As the gold-standard inducer of experimental acute pancreatitis, it produces reproducible, species-specific pathology—edematous in rats, necrotizing in mice. The essential Tyr(SO3H) residue at position 7 mandates verified sulfation status for structure-activity studies. For researchers requiring pharmacologically validated, high-potency CCK receptor activation with defined conformational selectivity, Cerulein 7 is functionally non-interchangeable with generic analogs. Custom synthesis and bulk inquiries welcome.

Molecular Formula C44H55N9O14S2
Molecular Weight 998.1 g/mol
CAS No. 20994-86-9
Cat. No. B3368400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCerulein 7
CAS20994-86-9
Synonymscaerulein-7
cerulein 7
Molecular FormulaC44H55N9O14S2
Molecular Weight998.1 g/mol
Structural Identifiers
SMILESCC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)N)O
InChIInChI=1S/C44H55N9O14S2/c1-24(54)38(53-40(59)30(45)18-26-12-14-28(15-13-26)67-69(64,65)66)44(63)48-23-36(55)49-34(20-27-22-47-31-11-7-6-10-29(27)31)42(61)50-32(16-17-68-2)41(60)52-35(21-37(56)57)43(62)51-33(39(46)58)19-25-8-4-3-5-9-25/h3-15,22,24,30,32-35,38,47,54H,16-21,23,45H2,1-2H3,(H2,46,58)(H,48,63)(H,49,55)(H,50,61)(H,51,62)(H,52,60)(H,53,59)(H,56,57)(H,64,65,66)/t24-,30+,32+,33+,34+,35+,38+/m1/s1
InChIKeySOFCPCAYNWWFGV-VSBHASARSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cerulein 7 (CAS 20994-86-9) Procurement Guide: Baseline Characteristics and Scientific Utility


Cerulein 7 (also designated caerulein-7 or CER-7) is the carboxyl-terminal heptapeptide fragment of the amphibian decapeptide caerulein (ceruletide), a cholecystokinin (CCK) receptor agonist originally isolated from the skin of the Australian green tree frog (Litoria caerulea) [1]. The peptide possesses the sequence pGlu-Gln-Asp-Tyr(SO3H)-Thr-Gly-Trp-Met-Asp-Phe-NH2 and features a sulfated tyrosine residue at position 7 from the C-terminus that is essential for high-affinity receptor binding and full biological activity [2][3]. Cerulein 7 is distinguished from CCK-7 by the substitution of threonine for methionine at the second residue position from the N-terminus [4]. The compound is employed primarily as a research tool for CCK receptor pharmacology studies and as the gold-standard inducer of experimental acute pancreatitis in rodent models [5].

Why Cerulein 7 Cannot Be Substituted with Generic CCK Analogs: Key Differentiators


Substitution of Cerulein 7 with generic CCK receptor agonists or unsulfated analogs will produce quantitatively distinct and often functionally divergent experimental outcomes. The sulfated tyrosine residue at position 7 confers approximately 5- to 160-fold greater potency across multiple gastrointestinal endpoints compared to desulfated caerulein, with the most pronounced difference observed in gallbladder contraction [1]. Cerulein 7 and CCK-7 share a common beta-bend conformation essential for peripheral CCK receptor recognition, a structural motif absent in CCK-4 and gastrin-derived peptides that instead adopt alpha-helical conformations and interact preferentially with gastrin receptors rather than peripheral CCK receptors [2][3]. Furthermore, Cerulein 7 demonstrates distinct species-specific pathological outcomes: administration produces mild edematous pancreatitis in rats but acute necrotizing pancreatitis in mice, whereas alternative models using bile acid infusion or CDE diet produce different severity profiles [4]. These structural, pharmacological, and model-specific differences render Cerulein 7 functionally non-interchangeable with closely related analogs in research applications.

Cerulein 7 Quantitative Differentiation Evidence: Head-to-Head Comparisons with Analogs


Cerulein 7 vs. CCK-8: Superior Potency in Electrolyte Transport and Pancreatic Acinar Stimulation

Cerulein 7 (tested as cerulein) demonstrates 4-fold higher potency than CCK-8 in stimulating ileal electrolyte transport in guinea pig tissue. The EC50 for cerulein was 0.2 nmol/L compared to 0.8 nmol/L for CCK-8, with desulfated CCK-8 and gastrin peptides showing negligible activity (EC50 > 1000 nmol/L) [1]. In human pancreatic acini, cerulein (EC50 = 0.3 ± 0.07 pM) exhibits approximately 5.3-fold greater potency than CCK-8 (EC50 = 1.6 ± 0.1 pM) for stimulating amylase release [2].

Gastrointestinal physiology CCK receptor pharmacology Electrolyte transport

Cerulein 7 vs. Desulfated Caerulein: Sulfation-Dependent Potency Differential Across Gastrointestinal Endpoints

The sulfated tyrosine residue at position 7 in native Cerulein 7 is essential for full biological activity. Natural caerulein was approximately 6-fold more potent than desulfated caerulein in stimulating gastric acid secretion, 5-fold more potent for pepsin output, and remarkably 160-fold more potent for gallbladder contraction, where 40 ng/kg of desulfated caerulein was required to produce equivalent contraction to 0.25 ng/kg of natural caerulein [1]. In central antinociception assays, unsulfated caerulein was 9-fold less active than native caerulein [2].

Peptide structure-activity relationship Gallbladder physiology Gastrointestinal secretion

Cerulein 7 vs. CCK-9: Six-Fold Higher Plasma Bioactivity at Comparable Doses

In a direct clinical comparison of Cerulein 7 (ceruletide) with the synthetic CCK analog Thr28Nle31CCK25-33 (CCK-9), Cerulein 7 achieved 6-fold higher plasma bioactivity despite only a 2-fold higher administered dose. CCK-9 infusion (30 pM/kg) produced a plasma bioactivity plateau of approximately 20 pM, while Cerulein 7 infusion (61.5 pM/kg) yielded a plateau of approximately 120 pM [1]. Both compounds produced similar stimulation of pancreatic enzyme secretion during infusion, but the higher circulating bioactivity of Cerulein 7 provides a wider dynamic range for dose-response studies.

Peptide pharmacokinetics Pancreatic function testing Plasma bioactivity

Cerulein 7 Species-Specific Pancreatitis Pathology: Rat (Edematous) vs. Mouse (Necrotizing)

Cerulein 7 administration produces fundamentally different pathological outcomes depending on the rodent species employed, a critical consideration for model selection. In rats, supramaximal doses produce acute mild edematous pancreatitis, whereas identical administration in mice leads to acute necrotizing pancreatitis [1]. A standardized protocol using 7 hourly intraperitoneal injections of 50 μg/kg Cerulein 7 produces reproducible acute pancreatitis in mice, with plasma amylase activity elevated to 6461 ± 1078 U/dl compared to control levels of 3093 ± 331 U/dl (P < 0.001) [2]. Strain differences further modulate severity: FVB/N mice manifest more severe cerulein-induced pancreatitis than BALB/c mice [3].

Acute pancreatitis model Species-specific pathology In vivo disease modeling

Cerulein 7 pH-Dependent Stability Profile for Experimental Protocol Optimization

Cerulein 7 exhibits pH-dependent stability with maximum stability at pH 7.0. At 30°C for 1 hour, the compound shows approximately 20% loss of activity at both pH 6.0 and pH 8.0 relative to the optimal pH 7.0 condition [1]. This stability profile informs buffer selection for in vitro assays and reconstitution protocols. Storage recommendations from vendor technical data indicate lyophilized powder stability of at least 3 years at -20°C, with reconstituted solutions stable for limited periods at 4°C when protected from repeated freeze-thaw cycles .

Peptide stability Formulation optimization Assay reproducibility

Cerulein 7 Optimal Application Scenarios for Research and Industrial Procurement


Acute Pancreatitis Disease Modeling in Rodents

Cerulein 7 is the gold-standard pharmacological inducer of experimental acute pancreatitis, with validated protocols using 7 hourly intraperitoneal injections of 50 μg/kg in mice producing reproducible elevations in plasma amylase (6461 ± 1078 U/dl vs. 3093 ± 331 U/dl control) and consistent histological pathology [1]. Researchers should note that Cerulein 7 produces mild edematous pancreatitis in rats but acute necrotizing pancreatitis in mice, enabling species-specific pathology selection [2]. This model is extensively validated for evaluating therapeutic interventions, with Cerulein 7 serving as the reference inducer against which protective compounds are tested [3].

CCK Receptor Pharmacology and Structure-Activity Studies

Cerulein 7's 4-fold higher potency than CCK-8 in ileal electrolyte transport (EC50 0.2 vs. 0.8 nmol/L) and 5.3-fold higher potency in human pancreatic acini (EC50 0.3 ± 0.07 vs. 1.6 ± 0.1 pM) makes it the preferred agonist for detecting subtle antagonism and characterizing CCK-A receptor pharmacology [1][2]. The unique beta-bend conformation shared with CCK-7 but distinct from CCK-4 and gastrin peptides enables selective engagement of peripheral CCK receptors over gastrin receptors [3]. The 160-fold potency differential between sulfated and desulfated forms underscores the necessity of verifying sulfation status for structure-activity investigations [4].

Pancreatic Exocrine Function Testing and Biliary Physiology

Cerulein 7 achieves 6-fold higher plasma bioactivity than CCK-9 at comparable doses (120 pM vs. 20 pM plateau), providing superior signal-to-noise in direct pancreatic function testing and dose-response analyses [1]. The compound exhibits exceptional potency in gallbladder contraction assays, with an EC50 of 0.26 ng/kg—approximately 160-fold more potent than desulfated caerulein—making it the agonist of choice for biliary physiology studies requiring robust and quantifiable contractile responses [2]. Cerulein 7's pH stability maximum at pH 7.0 informs buffer selection for both in vitro organ bath preparations and in vivo infusion protocols [3].

Central Nervous System CCK Receptor Studies

Cerulein 7 demonstrates exceptional central potency in antinociception assays, exhibiting 4000-7000 fold greater potency than morphine on a molar basis when administered centrally, with effective doses ranging from 1 to 5 ng per rat [1]. Unsulfated Cerulein 7 shows 9-fold reduced central activity, confirming the structural requirement of tyrosine sulfation for both peripheral and central CCK receptor engagement [2]. This differential enables researchers to dissect sulfation-dependent mechanisms in CNS CCK receptor pharmacology.

Quote Request

Request a Quote for Cerulein 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.